Eupenifeldin

Cytotoxicity Ovarian Cancer Natural Products

Eupenifeldin is a pentacyclic bistropolone meroterpenoid, originally isolated as a secondary metabolite from the fungus Eupenicillium brefeldianum ATCC 74184. Its structure features two tropolone moieties fused within a complex polycyclic framework, established unequivocally by single-crystal X-ray analysis.

Molecular Formula C33H40O7
Molecular Weight 548.7 g/mol
Cat. No. B15558748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupenifeldin
Molecular FormulaC33H40O7
Molecular Weight548.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H40O7/c1-18-10-24(34)26(36)15-28-22(18)12-20-14-30(38)33(6)21(17-31(3,4)8-7-9-32(20,5)39-28)13-23-19(2)11-25(35)27(37)16-29(23)40-33/h7-8,10-11,15-16,20-21,30,38H,9,12-14,17H2,1-6H3,(H,34,36)(H,35,37)
InChIKeyBWTQHPFSWXJOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Eupenifeldin: A Bistropolone Fungal Metabolite for Cytotoxicity and Cancer Research


Eupenifeldin is a pentacyclic bistropolone meroterpenoid, originally isolated as a secondary metabolite from the fungus Eupenicillium brefeldianum ATCC 74184 [1]. Its structure features two tropolone moieties fused within a complex polycyclic framework, established unequivocally by single-crystal X-ray analysis [1]. The compound demonstrates nanomolar-range cytotoxicity against a diverse panel of human cancer cell lines, including colon, ovarian, and melanoma models [2], and has documented in vivo antitumor activity in the P388 leukemia model [1].

Why Eupenifeldin Cannot Be Replaced by Common Cytotoxic Bistropolones or Dibenzocyclooctadiene Lignans


Eupenifeldin's unique pentacyclic scaffold and bistropolone functionality confer a distinct cytotoxicity profile and potency that are not reliably recapitulated by structurally related natural product classes. Compounds such as simple tropolones lack the complex meroterpenoid framework necessary for nanomolar potency, while even the broader class of dibenzocyclooctadiene lignans—which share some structural motifs—exhibit IC50 values typically 1000- to 10,000-fold higher against the same cancer cell lines [1][2]. Furthermore, eupenifeldin's specific pattern of apoptosis induction, autophagy modulation, and differential selectivity between tumorigenic and nontumorigenic cells is a direct consequence of its precise molecular architecture, not a generic property of fungal meroterpenoids [3]. Thus, substituting eupenifeldin with a structural analog in a research or development workflow introduces significant risk of altered potency, altered mechanism of action, and ultimately, non-comparable experimental outcomes.

Quantitative Evidence for Eupenifeldin: Differentiation from Structural Analogs and Therapeutic Alternatives


Nanomolar Potency in Ovarian Cancer: Eupenifeldin vs. Structural Lignan Analogs

Eupenifeldin demonstrates sub-10 nM potency against multiple high-grade serous ovarian cancer (HGSOC) cell lines. In contrast, a representative dibenzocyclooctadiene lignan, a structural class sometimes considered analogous in natural product screening, exhibits micromolar-range activity against the same cancer histotype. The difference in potency spans three orders of magnitude, underscoring the unique efficacy of eupenifeldin's bistropolone core [1][2].

Cytotoxicity Ovarian Cancer Natural Products

Selectivity for Tumorigenic vs. Nontumorigenic Cells: Eupenifeldin vs. Generic Cytotoxins

Eupenifeldin exhibits a clear, quantifiable selectivity window between tumorigenic and nontumorigenic ovarian cells. While it shows potent activity (IC50 < 10 nM) in three HGSOC cell lines, it requires a 10-fold higher concentration to achieve equivalent cytotoxicity in nontumorigenic fallopian tube secretory epithelial cells (FTSEC) [1]. This contrasts with many classical cytotoxic agents that lack such a window, and suggests a potentially favorable safety margin for further development or for use as a more targeted research tool.

Selectivity Ovarian Cancer Therapeutic Window

In Vivo Antitumor Activity in Leukemia: Eupenifeldin vs. Untreated Controls

Eupenifeldin is one of the few fungal bistropolones with validated in vivo antitumor activity. In the P388 leukemia mouse model, daily administration of eupenifeldin at doses of 0.3-2 mg/kg resulted in a demonstrable increase in median survival time compared to untreated controls [1]. This in vivo efficacy is a critical point of differentiation from many other cytotoxic natural products that fail to translate in vitro potency to animal models due to poor bioavailability or rapid metabolism.

In Vivo Efficacy Leukemia Antitumor

Scalable Fermentation and Purification Yield: Eupenifeldin vs. Low-Yield Natural Products

A major barrier to natural product research is low isolation yield. Eupenifeldin overcomes this limitation. A patented fermentation method using Phoma sp. XZ068 (CGMCC No.10481) demonstrates high production yields. Starting from 10.3 g of crude ethyl acetate extract, 400 mg of pure eupenifeldin (>99% purity) can be isolated, representing a recovery rate of 3.9% [1]. This high yield ensures reliable, cost-effective access to research-grade material, differentiating it from many other rare fungal metabolites that are impractical to procure in meaningful quantities.

Fermentation Isolation Scalability

Mechanism of Action: Autophagy Induction vs. Ferroptosis in Ovarian Cancer

Eupenifeldin's cytotoxic mechanism in ovarian cancer is not generic apoptosis. Quantitative proteomics and functional assays in OVCAR3 cells indicate that eupenifeldin induces weak autophagic flux. Crucially, co-treatment with the autophagy inhibitor bafilomycin reduces eupenifeldin's toxicity, confirming that autophagy induction contributes to its cytotoxic mechanism, while ferroptosis was ruled out [1]. This distinct mechanism, involving pro-death autophagy, differentiates eupenifeldin from apoptosis-centric agents like paclitaxel and from compounds that induce ferroptosis, offering a unique angle for studying cell death pathways and potentially overcoming certain resistance mechanisms.

Mechanism of Action Autophagy Cell Death

Solubility Improvement via Semisynthesis: Eupenifeldin Derivatives vs. Parent

A known limitation of eupenifeldin is its inherent aqueous solubility. However, the molecule's tropolone hydroxy groups are amenable to semisynthetic modification. A succinate ester derivative (compound 6) was synthesized that demonstrated over a 50-fold increase in aqueous solubility compared to the parent compound, while maintaining nanomolar cytotoxic potency [1]. This demonstrates a clear, quantitative path to improving drug-like properties without sacrificing core activity, a critical advantage for lead optimization.

Semisynthesis Solubility Drug Development

Optimal Research and Development Applications for Eupenifeldin Based on Validated Differentiation


Investigating Ovarian Cancer Cell Death Mechanisms and Autophagy

Eupenifeldin is the compound of choice for studies seeking to dissect non-apoptotic cell death pathways in high-grade serous ovarian cancer (HGSOC). Its demonstrated nanomolar potency and selective cytotoxicity between tumorigenic and nontumorigenic ovarian cells [1] make it ideal for detailed mechanistic studies. Specifically, the finding that its cytotoxicity is partially dependent on autophagy induction [2] positions eupenifeldin as a unique probe for investigating the role of autophagic flux in cancer cell survival and death, and for screening combination therapies with autophagy modulators. Its use in OVCAR3, OVCAR5, and OVCAR8 models is directly supported by quantitative IC50 data [1].

Lead Optimization and Medicinal Chemistry Campaigns for Improved Solubility

Eupenifeldin is an excellent starting point for medicinal chemistry programs focused on improving the drug-like properties of complex natural products. Its tropolone hydroxy groups are chemically accessible, enabling semisynthesis of ester, carbonate, and carbamate analogs [1]. The successful generation of a monosuccinate derivative with a >50-fold increase in aqueous solubility while retaining nanomolar potency [2] provides a validated blueprint for structure-property relationship (SPR) studies. This makes eupenifeldin a more strategically sound procurement choice than a natural product for which no such derivatization pathway is known or proven.

Validating In Vivo Antitumor Efficacy in Preclinical Leukemia Models

For research programs requiring a natural product lead with established in vivo activity, eupenifeldin offers a rare combination of potent in vitro cytotoxicity [1] and proven in vivo antitumor effects. Its ability to increase median survival time in the P388 leukemia mouse model [2] provides a critical foundation for advanced preclinical development. This distinguishes it from many fungal metabolites that fail to translate to in vivo efficacy. The documented production scalability and high isolation yield [3] further support its use in larger-scale animal studies, mitigating supply chain risks common to many other natural product leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupenifeldin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.